4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol
Description
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxol group at the 4-position and a thiol (-SH) group at the 2-position. This article focuses on comparing its structural, physicochemical, and functional properties with related compounds reported in the literature.
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c16-11-12-4-3-8(13-11)7-1-2-9-10(5-7)15-6-14-9/h1-5H,6H2,(H,12,13,16) |
InChI Key |
NPHCOJHYHKQFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol typically involves the condensation of 2-chloropyrimidine with 1,3-benzodioxole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (around 130°C) for several hours . The product is then purified through crystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and phosphine ligands.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted pyrimidines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiol group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol involves its interaction with biological targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The benzodioxole moiety may also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Features
The benzodioxol-pyrimidine scaffold is a common structural motif in several bioactive molecules. Below is a comparative analysis of key structural elements:
Key Observations :
- Fused heterocycles (e.g., thieno-pyrimidine in Compound 6) improve binding affinity to kinase domains .
- Thiazolidinone-containing analogs () exhibit enhanced mitochondrial targeting due to lipophilic moieties .
Key Observations :
- The target compound’s thiol group may confer unique reactivity compared to methylthio or carboxamide analogs, influencing enzyme inhibition or antioxidant effects.
Physicochemical Properties
Key Observations :
- Higher molecular weight analogs (e.g., Compound 6) may face challenges in bioavailability, necessitating formulation optimization.
- Thiol-containing compounds (like the target) are prone to oxidation, requiring stabilization in drug formulations.
Biological Activity
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing available literature on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted with a benzodioxole moiety and a thiol group. This unique structure may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A375 (melanoma), A549 (lung cancer), and C32 (human melanoma).
- Mechanism of Action: The compound was shown to induce apoptosis in cancer cells, with a notable increase in early apoptotic cells observed at concentrations as low as 100 µM, particularly in A375 cells .
Table 1: Anticancer Activity Data
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| A375 | 100 | 40 | 20 |
| A375 | 300 | 70 | 30 |
| A549 | 100 | 25 | 15 |
| C32 | 100 | 10 | 5 |
Molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression. Specifically, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and tumor growth:
- COX Inhibition: Compound exhibited significant inhibition rates of COX-1 (59.52%) and COX-2 (50.59%) compared to control treatments like cisplatin .
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Control | NT | NT |
| Compound | 59.52 | 50.59 |
| Cisplatin | 24.41 | 43.07 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
